molecular formula C9H7ClS B171711 3-Chloro-4-methylbenzo[b]thiophene CAS No. 130219-79-3

3-Chloro-4-methylbenzo[b]thiophene

Cat. No. B171711
CAS RN: 130219-79-3
M. Wt: 182.67 g/mol
InChI Key: XLRUUTMTDMIIBH-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzo[b]thiophene is a type of heterocyclic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of thiophene derivatives involves various methods, including the Gewald Reaction and Paal-Knorr Thiophene Synthesis . The synthesis of 3-Chloro-4-methylbenzo[b]thiophene specifically is not detailed in the search results.


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-methylbenzo[b]thiophene is C9H7ClS . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Chemical Reactions Analysis

Thiophene and its derivatives react with electrophiles due to the π-excessive nature of the heteroaromatic ring . Specific reactions of 3-Chloro-4-methylbenzo[b]thiophene are not detailed in the search results.

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, including “3-Chloro-4-methylbenzo[b]thiophene”, are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .

Anti-inflammatory and Anti-psychotic Properties: These compounds have been found to be effective in treating inflammation and psychotic disorders .

Anti-arrhythmic and Anti-anxiety Applications: They also show potential in treating arrhythmia and anxiety disorders .

Anti-fungal and Antioxidant Properties: Thiophene derivatives have been found to have anti-fungal and antioxidant properties .

Estrogen Receptor Modulating and Anti-mitotic Applications: These compounds have been found to modulate estrogen receptors and have anti-mitotic properties .

Anti-microbial and Kinase Inhibiting Properties: They have been found to have anti-microbial properties and can inhibit kinases .

Anti-cancer Properties: Thiophene derivatives have been found to have anti-cancer properties .

Organic Synthesis

“3-Chloro-4-methylbenzo[b]thiophene” is an important raw material and intermediate used in organic synthesis .

Pharmaceuticals

This compound is used in the production of various pharmaceuticals .

Agrochemicals

“3-Chloro-4-methylbenzo[b]thiophene” is used in the production of various agrochemicals .

Dyestuffs

This compound is used in the production of various dyestuffs .

Material Science

Thiophene derivatives are utilized in material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of OLEDs .

Safety and Hazards

3-Chloro-4-methylbenzo[b]thiophene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-4-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClS/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRUUTMTDMIIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563939
Record name 3-Chloro-4-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130219-79-3
Record name 3-Chloro-4-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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